
3'-Bromo-3-(2,5-dimethylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3'-Bromo-3-(2,5-dimethylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, which can provide insights into the chemical behavior and properties of brominated aromatic ketones similar to the compound . Brominated aromatic compounds are of interest due to their potential biological activities, including antioxidant and enzyme inhibitory properties .
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves bromination reactions, which can be highly selective and yield various brominated products depending on the reaction conditions . For instance, the synthesis of a natural product starting from a brominated methanol derivative was achieved in five steps with an overall yield of 34% . Similarly, the synthesis of bromophenols from demethylation of methoxy-substituted compounds has been reported . These methods could potentially be adapted for the synthesis of "3'-Bromo-3-(2,5-dimethylphenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of "3'-Bromo-3-(2,5-dimethylphenyl)propiophenone" is not directly analyzed in the papers, the structural analysis of similar compounds through techniques such as single-crystal X-ray analysis is common . These analyses provide detailed information on the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The brominated compounds discussed in the papers undergo various chemical reactions, including electrophilic substitution with rearrangement . The presence of bromine atoms on the aromatic ring can significantly influence the reactivity pattern, leading to a variety of products. The reactivity towards different nucleophiles and the potential for further functionalization of the brominated compounds are important considerations for the chemical reactions analysis of "3'-Bromo-3-(2,5-dimethylphenyl)propiophenone".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and other substituents on the aromatic ring. These properties include solubility, melting and boiling points, and stability. The papers describe the antioxidant properties of bromophenols, which are evaluated using various in vitro assays . Additionally, the inhibitory properties of bromophenols against human carbonic anhydrase II enzyme have been investigated, showing that some bromophenols exhibit significant inhibitory activity . These properties are relevant to the potential applications of "3'-Bromo-3-(2,5-dimethylphenyl)propiophenone" in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Electrophilic Substitution and Rearrangement Studies
Research has explored the electrophilic substitution and rearrangement reactions involving compounds similar to 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone. For instance, studies on brominations of dimethylphenols have led to insights into the mechanisms of these reactions, contributing to a deeper understanding of organic chemistry processes (Brittain et al., 1979); (Brittain et al., 1982).
Fluorination Processes
The fluorination of bromo-dimethylphenol compounds using xenon difluoride has been studied, providing insights into reaction pathways and product formation, which is valuable for developing new chemical synthesis methods (Koudstaal & Olieman, 2010).
Polymerization Applications
The compound has been used in studies focusing on the phase transfer catalyzed polymerization of bromo-dimethylphenols. These studies contribute to the development of polymers with specific end-groups and controlled molecular weights, which are important in materials science and engineering (Percec & Wang, 1991); (Wang & Percec, 1991).
Inhibition of Enzymatic Activity
The inhibitory properties of bromophenols, including compounds similar to 3'-Bromo-3-(2,5-dimethylphenyl)propiophenone, against human enzymes like carbonic anhydrase II have been investigated. This research has potential implications in the development of new drugs for treating various health conditions (Balaydın et al., 2012).
Synthesis of Novel Compounds
Studies have also focused on the synthesis of new compounds using bromo-dimethylphenol derivatives. These syntheses contribute to the broader field of organic chemistry by providing new pathways and methods for creating diverse organic compounds (Abdelhamid & Shiaty, 1988).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-6-7-13(2)14(10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRMAWFHMFVQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644731 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(2,5-dimethylphenyl)propiophenone | |
CAS RN |
898795-02-3 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(2,5-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

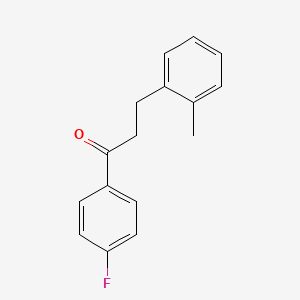
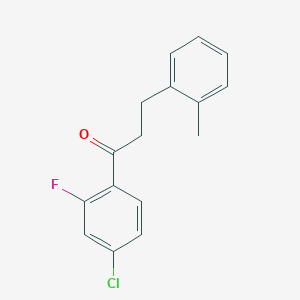
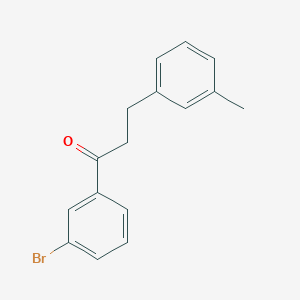
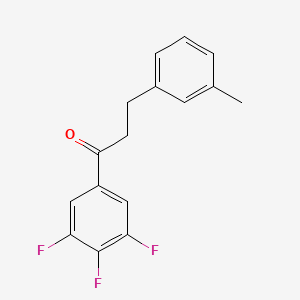
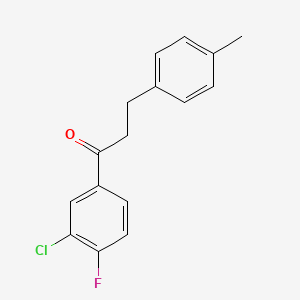
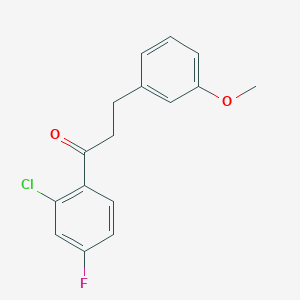
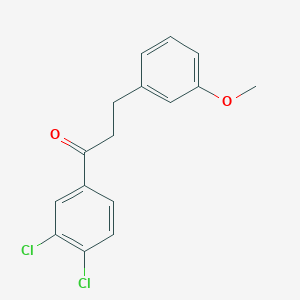
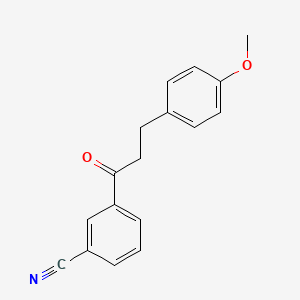
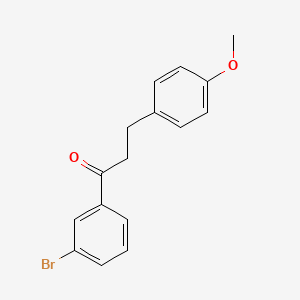
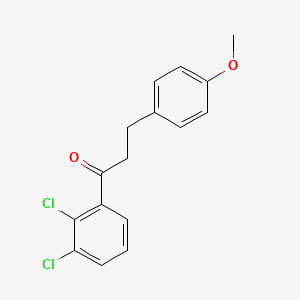
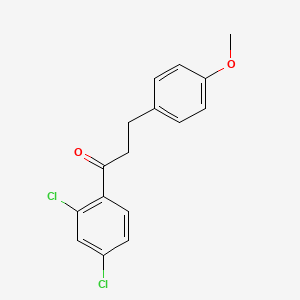
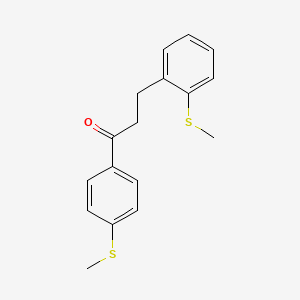
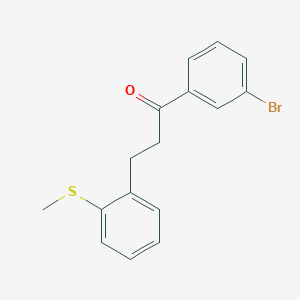
![Tert-butyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B1343445.png)